Chemical and physical properties of 3-(Methoxymethyl)benzonitrile
Chemical and physical properties of 3-(Methoxymethyl)benzonitrile
An In-depth Technical Guide to 3-(Methoxymethyl)benzonitrile
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(Methoxymethyl)benzonitrile (CAS No. 1515-86-2). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document consolidates available data and offers expert insights based on established chemical principles due to the limited publicly accessible experimental data for this specific compound. The guide covers nomenclature, physicochemical properties, predicted spectral characteristics, plausible synthetic routes, potential reactivity, and safety considerations. The information herein is designed to serve as a foundational resource for those investigating or utilizing this compound in their research.
Introduction and Nomenclature
3-(Methoxymethyl)benzonitrile is an aromatic organic compound featuring both a nitrile (-C≡N) and a methoxymethyl ether (-CH₂OCH₃) functional group attached to a benzene ring at the 1 and 3 positions, respectively. The unique combination of a polar, electron-withdrawing nitrile group and a flexible ether linkage makes it a potentially valuable building block in medicinal chemistry and materials science. The nitrile can serve as a precursor to amines, amides, or carboxylic acids, or act as a key pharmacophoric element, while the methoxymethyl group can influence solubility and metabolic stability.
This guide aims to fill the knowledge gap for this specific molecule by combining confirmed identifiers with predicted properties derived from its constituent functional groups and structural analogues.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 3-(Methoxymethyl)benzonitrile | N/A |
| CAS Number | 1515-86-2 | [1] |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| SMILES | N#CC1=CC=CC(COC)=C1 | [1] |
| MDL Number | MFCD09938201 |[1] |
Physicochemical Properties
Detailed experimental data on the physical properties of 3-(Methoxymethyl)benzonitrile are not widely published. The values presented below are a combination of available data and estimations based on its structure.
Table 2: Physical and Chemical Properties
| Property | Value | Notes |
|---|---|---|
| Appearance | Predicted: Colorless to pale yellow liquid | Based on similar benzonitrile derivatives. |
| Boiling Point | Not available | Expected to be higher than benzonitrile (191 °C) due to increased molecular weight. |
| Melting Point | Not available | Likely a low-melting solid or liquid at room temperature. |
| Density | Not available | Predicted to be slightly denser than water (~1.0-1.1 g/mL). |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Methanol). Low solubility in water. | The ether group may confer slightly more aqueous solubility than alkylbenzonitriles. |
| Storage | Sealed in dry, 2-8°C |[1] |
Spectral Analysis (Predicted)
While specific spectra for this compound are not publicly available, we can predict the key features based on its structure. These predictions are vital for researchers to confirm the identity and purity of the compound during and after synthesis.
¹H NMR Spectroscopy
In a ¹H NMR spectrum (predicted in CDCl₃), the following signals are expected:
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Aromatic Protons (4H): A complex multiplet pattern between δ 7.4-7.8 ppm. The protons ortho to the nitrile group will be the most downfield.
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Methylene Protons (-CH₂O-) (2H): A singlet around δ 4.5 ppm.
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Methyl Protons (-OCH₃) (3H): A sharp singlet around δ 3.4 ppm.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum would show 7 distinct signals:
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Nitrile Carbon (-C≡N): δ ~118-120 ppm.
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Quaternary Aromatic Carbon (C-CN): δ ~112-114 ppm.
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Quaternary Aromatic Carbon (C-CH₂OCH₃): δ ~138-140 ppm.
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Aromatic Carbons (C-H): Four signals in the δ ~129-135 ppm range.
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Methylene Carbon (-CH₂O-): δ ~72-74 ppm.
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Methyl Carbon (-OCH₃): δ ~58-60 ppm.
Infrared (IR) Spectroscopy
Key vibrational frequencies would include:
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C≡N Stretch: A sharp, strong absorption band around 2220-2240 cm⁻¹. This is a highly characteristic peak for nitriles.
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C-O-C Stretch (Ether): A strong, distinct band in the 1070-1150 cm⁻¹ region.
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Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.
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Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z = 147. Key fragmentation patterns would likely involve the loss of the methoxy group (-•OCH₃) to give a fragment at m/z = 116, and the cleavage of the benzyl-oxygen bond to form a cyanobenzyl cation (m/z = 116).
Synthesis and Reactivity
Proposed Synthetic Pathway
A robust and logical synthesis of 3-(Methoxymethyl)benzonitrile can be envisioned starting from 3-cyanobenzyl alcohol or 3-(bromomethyl)benzonitrile. The Williamson ether synthesis is the most direct and field-proven approach.
Caption: Plausible synthesis via Williamson ether synthesis.
Experimental Protocol (Exemplary):
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Preparation: To a solution of 3-(bromomethyl)benzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.5 M), add sodium methoxide (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up: Upon completion, quench the reaction carefully with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final product.
Causality: This method is chosen for its high efficiency and reliability for forming ethers from alkyl halides and alkoxides. The use of a polar aprotic solvent like THF facilitates the Sₙ2 reaction mechanism.
Chemical Reactivity
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Nitrile Group: The nitrile is the primary site of reactivity. It can undergo:
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Hydrolysis: Conversion to 3-(methoxymethyl)benzoic acid under strong acidic or basic conditions.
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Reduction: Reduction to 3-(methoxymethyl)benzylamine using reducing agents like LiAlH₄ or catalytic hydrogenation.
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Organometallic Addition: Reaction with Grignard or organolithium reagents to form ketones after hydrolysis.
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Benzylic Position: The benzylic ether is generally stable but can be cleaved under strong acidic conditions or by certain Lewis acids.
Applications and Research Interest
While specific applications for 3-(Methoxymethyl)benzonitrile are not widely documented, its structure suggests potential utility as:
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A Pharmaceutical Intermediate: The substituted benzonitrile motif is present in numerous bioactive molecules. This compound could serve as a starting material for synthesizing novel drug candidates.
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A Building Block in Materials Science: Aromatic nitriles are used in the synthesis of polymers and functional materials.
Safety and Handling
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Hazard Class: Expected to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory tract irritation.[2][3]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.
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First Aid:
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Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.
Conclusion
3-(Methoxymethyl)benzonitrile is a chemical compound with clear potential for applications in synthesis, yet it remains poorly characterized in public literature. This guide provides a foundational understanding by combining confirmed identification data with scientifically-grounded predictions of its physicochemical properties, spectral signatures, and reactivity. The proposed synthetic protocol offers a reliable method for its preparation, enabling further research into its potential applications. It is imperative that any researcher working with this compound conduct their own analytical characterization to confirm its properties.
References
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Cole-Parmer. Material Safety Data Sheet - 3-Methoxy-4-methylbenzonitrile, 98%. [Link]
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